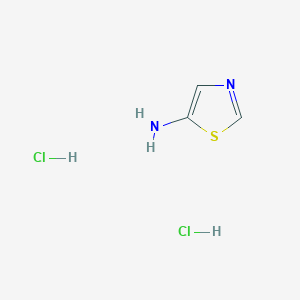

1,3-Thiazol-5-amine dihydrochloride

Description

Significance of Thiazole (B1198619) Scaffolds in Synthetic and Medicinal Chemistry Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in the realms of synthetic and medicinal chemistry. nih.govbohrium.com Its structural uniqueness and versatile reactivity have made it a cornerstone in the design and discovery of new therapeutic agents and functional materials. neliti.comanalis.com.my The aromatic nature of the thiazole ring, resulting from pi-electron delocalization, confers a stability greater than that of its oxazole (B20620) counterparts. wikipedia.org This stability, combined with the presence of heteroatoms capable of forming multiple non-covalent interactions, makes the thiazole moiety an excellent pharmacophore.

Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities. nih.govresearchgate.net They are integral components of numerous established drugs, including the antiretroviral agent Ritonavir, the anti-inflammatory drug Meloxicam, and the antibiotic Sulfathiazole. bohrium.com The thiazole nucleus is also a key structural feature in naturally occurring bioactive molecules such as Thiamine (Vitamin B1) and Penicillin. nih.govresearchgate.net The scope of biological activities associated with thiazole-containing compounds is extensive, encompassing:

Antimicrobial and Antifungal: Compounds incorporating the thiazole ring have shown potent activity against various bacterial and fungal strains. researchgate.netorientjchem.org

Antiviral: The thiazole scaffold is present in crucial antiviral medications, highlighting its importance in combating viral infections. nih.gov

Anticancer: Many synthetic thiazole derivatives have been investigated and developed as anticancer agents, targeting various mechanisms within cancer cells. bohrium.comresearchgate.net

Anti-inflammatory: Thiazole-based compounds are recognized for their significant anti-inflammatory properties. nih.govresearchgate.net

The synthetic utility of thiazoles is equally profound. The ring can be functionalized at its 2, 4, and 5 positions, allowing for the systematic modification and optimization of molecular properties. analis.com.mydatapdf.com This adaptability makes thiazole derivatives valuable intermediates in the synthesis of complex natural products and novel drug candidates. neliti.com Classic reactions like the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, provide reliable routes to this heterocyclic system. wikipedia.org

Scope of Academic Investigation Pertaining to 1,3-Thiazol-5-amine Dihydrochloride (B599025)

While broad reviews on thiazole derivatives are plentiful, the academic investigation specifically pertaining to 1,3-Thiazol-5-amine dihydrochloride is more focused. Its primary role in the scientific literature and commercial availability is that of a key intermediate or building block for synthetic chemistry. pharmint.netevitachem.com The presence of a primary amine group at the 5-position makes it a versatile synthon for further chemical elaboration.

The dihydrochloride salt form ensures greater stability and solubility in aqueous media, which can be advantageous for certain reaction conditions. Research involving this compound and its close analogues, such as 4-methyl-1,3-thiazol-5-amine (B2621901) dihydrochloride, generally falls into the following categories:

Synthesis of Complex Molecules: The amine functionality of 1,3-thiazol-5-amine serves as a handle for constructing more elaborate molecules. It can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively. These reactions are fundamental in building larger molecular architectures. For instance, related thiazole amines are used in the synthesis of VHL-linker analogues for targeted protein degradation research. acs.org

Medicinal Chemistry Research: In drug discovery programs, this compound can be used as a starting material to generate libraries of novel compounds for biological screening. nih.gov By attaching various substituents to the amine group, chemists can explore the structure-activity relationship (SAR) of a new series of potential therapeutic agents. nih.govresearchgate.net

Peptidomimetic Development: The structural rigidity and defined geometry of the thiazole ring make it an attractive component for peptidomimetics, which are molecules designed to mimic the structure and function of peptides. wikipedia.orgrsc.org The 4-amino-thiazole-5-carboxylic acid core, a close relative of the title compound, has been used to create templates that mimic β-turns in proteins. rsc.org

The availability of this compound and its derivatives from various chemical suppliers for research and development purposes underscores its role as a fundamental tool in the chemist's synthetic arsenal. arctomsci.comechemi.comchemenu.com

Historical Context and Evolution of Research on Thiazole Amines

The scientific journey into thiazole chemistry began in the late 19th century with the pioneering work of Hantzsch and Hofmann. nih.gov Their initial syntheses laid the groundwork for what would become a vast and fruitful area of heterocyclic chemistry. researchgate.net Early in the 20th century, researchers began to recognize the potential of introducing the thiazole nucleus into biologically relevant structures.

A significant publication by W. S. Hinegardner and Treat B. Johnson in 1930 detailed the "synthesis of thiazole amines possessing pharmacological interest." datapdf.com Their work was driven by the theory that incorporating a thiazole nucleus into aliphatic chain compounds could offer new perspectives on the relationship between chemical structure and physiological action. datapdf.com They specifically chose the thiazole ring because it contains both sulfur and nitrogen in a stable cyclic linkage and was not associated with high toxicity. datapdf.com This early research highlighted the potential of thiazole amines as scaffolds for creating structural isomers for biological evaluation.

Since these foundational studies, research on thiazole amines has evolved dramatically. The discovery of the thiazole moiety in essential natural products like vitamin B1 and penicillin spurred further interest. nih.govanalis.com.my The development of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, has allowed for the unambiguous characterization of complex thiazole derivatives. analis.com.mynih.govdergipark.org.tr Modern synthetic methods, including solid-phase synthesis and palladium-catalyzed cross-coupling reactions, have enabled the efficient and diverse production of thiazole-based compound libraries for high-throughput screening. neliti.comrsc.org Today, thiazole amines are not just objects of academic curiosity but are integral to the development of modern pharmaceuticals and functional materials. bohrium.comnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.2ClH/c4-3-1-5-2-6-3;;/h1-2H,4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSHHHFZJVAYJCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909319-11-4 | |

| Record name | 1,3-thiazol-5-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,3 Thiazol 5 Amine Dihydrochloride and Its Analogs

Classical and Contemporary Strategies for 1,3-Thiazole Ring Annulation

The construction of the 1,3-thiazole core is a fundamental step in the synthesis of 1,3-Thiazol-5-amine dihydrochloride (B599025). Over the years, several methods have been developed, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone.

Hantzsch Thiazole Synthesis and Variations

The Hantzsch thiazole synthesis, first reported in 1887, is a widely employed method for the preparation of thiazole derivatives. nih.gov The classical approach involves the condensation reaction between an α-haloketone and a thioamide. This versatile reaction can be adapted to produce a wide range of substituted thiazoles. For the synthesis of 5-aminothiazole derivatives, a key precursor to the target molecule, variations of the Hantzsch synthesis are utilized. One common approach involves the reaction of an α-halocarbonyl compound with a thiourea (B124793) derivative.

The reaction mechanism typically proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The conditions for Hantzsch synthesis can be varied, with some reactions proceeding under neutral conditions while others are conducted in the presence of an acid catalyst, which can influence the regioselectivity of the cyclization. rsc.org

A significant advantage of the Hantzsch synthesis is its modularity, allowing for the introduction of various substituents on the thiazole ring by choosing appropriately substituted starting materials. For instance, polymer-supported approaches have been developed for the synthesis of 2-aminothiazole-5-carboxylates, where a trityl isothiocyanate resin is used to anchor the thiourea component. wikipedia.org This solid-phase methodology facilitates purification and isolation of the final products.

Cyclization Reactions with Sulfur and Nitrogen Precursors

Beyond the Hantzsch synthesis, other cyclization strategies utilizing various sulfur and nitrogen precursors have been developed for the construction of the 5-aminothiazole core. The Cook-Heilbron thiazole synthesis, discovered in 1947, provides a direct route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates. google.com This reaction proceeds under mild conditions and offers a valuable alternative to the Hantzsch synthesis, particularly for the preparation of 5-unsubstituted or 5-amino-substituted thiazoles.

The mechanism of the Cook-Heilbron synthesis involves the initial nucleophilic attack of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent, followed by an intramolecular cyclization and tautomerization to yield the aromatic 5-aminothiazole. google.com

Another approach involves the intramolecular cyclization of adducts formed between thioamide dianions and thioformamides. This method leads to the formation of 5-amino-2-thiazolines, which can be subsequently oxidized to the corresponding 5-aminothiazoles. wikipedia.org Furthermore, the reaction of α-amino-β-chloronitriles with thiols represents another pathway to 5-aminothiazole derivatives.

The formation of the dihydrochloride salt of 1,3-thiazol-5-amine can be achieved in the final step of the synthesis. After the formation of the 5-aminothiazole base, treatment with a solution of hydrochloric acid in an appropriate solvent, such as ethanol (B145695) or isopropanol, will yield the desired dihydrochloride salt. A related process for preparing a hydrobromide salt of 2-amino-5-formylthiazole (B86583) involves reacting bromomalonaldehyde with thiourea, followed by neutralization to obtain the free base, which can then be converted to the desired salt. researchgate.net

Selective Functionalization and Derivatization Approaches

Once the 1,3-thiazole-5-amine core is synthesized, further functionalization is often required to generate diverse analogs. Selective introduction of substituents at specific positions of the thiazole ring is crucial for structure-activity relationship studies.

Regioselective Introduction of the Aminomethyl Moiety

The introduction of an aminomethyl group at the C5 position of the 1,3-thiazole ring presents a synthetic challenge due to the electronic properties of the heterocycle. The C5 position of thiazole is generally considered to be electron-rich and susceptible to electrophilic attack. researchgate.net However, direct aminomethylation of 1,3-thiazol-5-amine can be complicated by the presence of the reactive amino group.

One potential strategy for the regioselective introduction of an aminomethyl group is the Mannich reaction. The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine. mdpi.com While the exocyclic amino group of 2-aminothiazoles has been shown to be more reactive in Mannich reactions, careful control of reaction conditions and the use of protecting groups on the existing C5-amino group could potentially direct the aminomethylation to the C4 position, which is adjacent to the sulfur atom and also activated. organic-chemistry.org To achieve C5-aminomethylation, a different approach would be necessary.

A plausible, albeit indirect, route could involve the initial introduction of a formyl group at the C5 position, followed by reductive amination. The Vilsmeier-Haack reaction can be employed for the formylation of thiazole derivatives, although the regioselectivity can be influenced by the existing substituents on the ring. mdpi.com Once the 5-formylthiazole is obtained, it can be converted to the corresponding 5-(aminomethyl)thiazole derivative through reductive amination using an amine and a suitable reducing agent.

Another potential method is the Delepine reaction, which involves the reaction of a halide with hexamethylenetetramine, followed by hydrolysis to yield the primary amine. This has been successfully applied to the synthesis of 2-R-5-aminomethyl-1,3,4-thiadiazole derivatives from the corresponding 5-chloromethyl compounds. researchgate.net A similar strategy could be envisioned for 5-(aminomethyl)-1,3-thiazole, starting from a 5-(halomethyl)thiazole derivative.

Strategies for N-Functionalization and Amine Protection

The amino group of 1,3-thiazol-5-amine is a key site for derivatization and also a potential point of interference in other synthetic transformations. Therefore, strategies for its functionalization and protection are essential.

N-functionalization can be achieved through various standard reactions for amines, such as acylation, alkylation, and sulfonylation. These modifications can significantly alter the biological and physicochemical properties of the parent compound.

To prevent unwanted reactions of the amino group during the synthesis of more complex analogs, the use of protecting groups is crucial. The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. bepls.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under basic and nucleophilic conditions but can be readily removed with acid. mdpi.com The Fmoc group, introduced using Fmoc-Cl or Fmoc-OSu, is stable to acidic conditions but is cleaved by bases, such as piperidine. researchgate.net The orthogonality of these protecting groups allows for selective deprotection when multiple protected functional groups are present in a molecule. researchgate.net

The selection of an appropriate protecting group strategy is critical for the successful multi-step synthesis of complex derivatives of 1,3-thiazol-5-amine, enabling the selective modification of other parts of the molecule without affecting the amino functionality.

Green Chemistry and Sustainable Synthesis of Thiazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including thiazole derivatives, to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer solvents, renewable starting materials, catalytic methods, and energy-efficient reaction conditions.

Several green synthetic strategies have been developed for the synthesis of thiazoles. These include the use of alternative energy sources such as microwave irradiation and ultrasound, which can significantly reduce reaction times and improve yields. Microwave-assisted Hantzsch synthesis, for example, has been shown to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89-95%) within 30 minutes. Similarly, ultrasound-assisted synthesis has been employed for the preparation of various thiazole derivatives, often leading to shorter reaction times and higher purity of the products compared to conventional heating methods.

The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), and solvent-free reaction conditions are also key aspects of sustainable thiazole synthesis. Catalyst-free and solvent-free grinding methods have been reported for the eco-friendly one-pot synthesis of 2,4-disubstituted thiazoles.

Furthermore, the development of reusable catalysts is a significant advancement in green thiazole synthesis. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives under both conventional heating and ultrasonic irradiation. The catalyst can be easily recovered and reused without a significant loss of activity.

Below are interactive data tables summarizing research findings on green and sustainable synthesis methods for thiazole derivatives, showcasing the improvements in reaction conditions and outcomes.

Table 1: Comparison of Conventional and Green Synthesis Methods for Thiazole Derivatives

| Synthesis Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Hantzsch | None | Ethanol | Several hours | Moderate | |

| Microwave-assisted Hantzsch | None | Methanol | 30 min | 95 | |

| Ultrasound-assisted Synthesis | TCsSB | Ethanol | 20 min | High | |

| Solvent-free Grinding | None | None | Short | High |

Table 2: Yields of Thiazole Derivatives Using Different Green Catalysts and Conditions

| Product | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine | None | Microwave, 90°C, 30 min | 95 | |

| Substituted Hantzsch Thiazole Derivatives | SiW/SiO₂ | Ultrasound, RT, 1-2 h | 85-90 | |

| 2-Aminothiazole Derivatives | Nano-starch | Reflux, 1-2 h | 85-95 |

Table of Compounds

| Compound Name |

|---|

| 1,3-Thiazol-5-amine dihydrochloride |

| 2-amino-5-formylthiazole hydrobromide |

| 2-Aminothiazole-5-carboxylates |

| 2-R-5-aminomethyl-1,3,4-thiadiazole |

| 5-(aminomethyl)-1,3-thiazole |

| 5-amino-2-benzylthiazole |

| 5-amino-4-carbethoxy-2-benzylthiazole |

| 5-aminothiazole |

| 5-formylthiazole |

| 5-(halomethyl)thiazole |

| N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines |

| Sulfathiazole |

| Thiamine |

| Thiabendazole |

| Meloxicam |

One-Pot and Multicomponent Reaction Protocols

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the formation of complex molecules from three or more starting materials in a single synthetic operation. This approach reduces waste, saves time, and simplifies purification processes, making it ideal for creating libraries of structurally diverse compounds. ijcce.ac.ir

A notable example is the one-pot, three-component synthesis of lawsone-linked 1,3-thiazoles. acs.org This reaction combines arylglyoxals, the naturally occurring compound lawsone, and various thiobenzamides in acetic acid at 90 °C. The process, which involves the formation of C-C, C-N, and C-S bonds in a single step, yields fully substituted thiazole hybrids in excellent yields, often within short reaction times. acs.org The practicality of this method has been demonstrated on a gram scale. acs.org

Another powerful MCR involves a four-component, one-pot reaction to produce thiazole derivatives with potential anti-tuberculosis activity. ijcce.ac.ir This protocol starts with the in-situ preparation of an α-bromo ketone from an acetyl-benzoic acid methyl ester and bromine. This intermediate is then reacted with thiosemicarbazide (B42300) and a substituted pyrazole-4-carbaldehyde using orthophosphoric acid as a catalyst. This method is noted for being environmentally benign, rapid, and having high atom and step economy. ijcce.ac.ir

Similarly, novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives have been prepared via a one-pot, three-component reaction, showcasing the versatility of this approach in generating complex heterocyclic systems with potential anticancer properties. nih.gov

| Reaction Type | Starting Materials | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component | Arylglyoxal, Lawsone, Thiobenzamide | Acetic acid, 90 °C | Lawsone-1,3-thiazole hybrids | acs.org |

| Four-Component | Acetyl-benzoic acid methyl ester, Bromine, Thiosemicarbazide, Pyrazole-4-carbaldehyde | Orthophosphoric acid catalyst | Pyrazolo-thiazole derivatives | ijcce.ac.ir |

| Three-Component | 2-(2-Benzylidene hydrazinyl)-4-methylthiazole, Hydrazonoyl halides, Active methylene (B1212753) nitriles | Ethanol, Triethylamine | 5-(Hydrazonoethyl)thiazole derivatives | nih.gov |

| Three-Component | Acetyl compound, Thiophene-2-carbaldehyde, Malononitrile | Ethanol, Ammonium Acetate (B1210297) | 2-Amino-4-(thiophen-2-yl)nicotinonitrile derivatives | mdpi.com |

Catalyst-Mediated Transformations

Catalysis is fundamental to modern organic synthesis, offering pathways to new molecules under milder conditions and with greater selectivity. chemscene.com In the synthesis of thiazoles, both acid and metal catalysts play significant roles.

As mentioned previously, orthophosphoric acid has been effectively used as a catalyst in the one-pot, four-component synthesis of thiazole derivatives. ijcce.ac.ir Acid catalysis is also employed in simpler one-pot reactions, such as the synthesis of 5-amino-2-phenyl rsc.orgacademie-sciences.frthiazolo[3,2-b] rsc.orgnih.govresearchgate.nettriazoles, which uses boiling acetic acid in the presence of concentrated sulfuric acid. researchgate.net

Transition-metal catalysis has emerged as a powerful tool for constructing complex molecular architectures. While specific applications leading directly to 1,3-thiazol-5-amine are specialized, the principles are demonstrated in related cycloaddition reactions. For instance, iridium-catalyzed asymmetric formal [3+2] cycloadditions are used to synthesize enantioenriched tetrahydrofurans from carboxylic acids and vinylcyclopropanes. acs.org This type of catalyst-mediated ring-forming strategy highlights the potential for developing novel, highly selective routes to heterocyclic systems like thiazoles. Donor-acceptor cyclopropanes, particularly vinylcyclopropanes, are recognized as versatile synthons in transition-metal-catalyzed formal cycloadditions due to the ring strain that facilitates selective bond cleavage and ring-opening. acs.org

| Catalyst | Reaction Type | Reactants | Significance | Reference |

|---|---|---|---|---|

| Orthophosphoric Acid | Four-Component Reaction | α-bromo ketone, thiosemicarbazide, aldehyde | Enables one-pot synthesis of complex thiazoles under mild conditions. | ijcce.ac.ir |

| Sulfuric Acid / Acetic Acid | One-Pot Cyclization | 5-Mercapto-3-phenyl-1,2,4-triazole, cyano compounds | Facilitates the fusion of a thiazole ring onto a triazole core. | researchgate.net |

| Iodine | Oxidative Cyclization | Thioamide and other precursors | Used to form a thiazolo-pyrimidinone core structure with high yield. | mdpi.com |

| Iridium Complex | Asymmetric [3+2] Cycloaddition | Carboxylic acids, Vinylcyclopropanes | Demonstrates advanced catalyst-mediated construction of heterocycles, a strategy applicable to thiazole synthesis. | acs.org |

Solid-Phase Organic Synthesis (SPOS) of 1,3-Thiazole-Based Scaffolds

Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of compound libraries, where molecules are built on a solid support, typically a resin bead. rsc.org This methodology simplifies the purification process, as excess reagents and by-products can be washed away, and allows for the automation of synthetic steps.

The synthesis of 1,3-thiazole-based peptidomimetics has been successfully achieved using a traceless solid-phase strategy. rsc.org The synthesis begins with Merrifield resin (chloromethyl polystyrene), which is converted in several steps to a key 4-amino-thiazole-5-carboxylic acid resin intermediate. rsc.org From this scaffold, amino acid chains can be incorporated at various positions using standard Fmoc solid-phase peptide synthesis (SPPS) protocols. After the desired molecule is assembled, it is cleaved from the resin to yield the final compound in high purity. rsc.org

A similar approach has been used to develop a library of thiazolo-pyrimidinone derivatives. mdpi.com The synthesis on a solid support involved efficient Thorpe-Ziegler and cyclization reactions to build the core heterocyclic structure. This method allowed for the creation of a diverse library of 57 compounds through a four-step process with high yields at each step. mdpi.com Highly efficient two-step procedures have also been reported for the synthesis of thiazole-containing peptides on a solid phase from dipeptides containing cysteine, compatible with standard Fmoc-SPPS conditions. nih.gov

| Step | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1 | Resin Functionalization | Conversion of Merrifield resin to a sulfur-linker resin. | rsc.org |

| 2 | Thiazole Ring Formation | Multi-step conversion to form the key 4-amino-thiazole-5-carboxylic acid resin. | rsc.org |

| 3 | Diversification | Amide coupling at C4 and C5 positions using Fmoc-SPPS strategy. | rsc.org |

| 4 | Cleavage | Release of the final thiazole-based peptidomimetic from the resin. | rsc.org |

Post-Synthetic Modification and Diversification Strategies for Structural Elucidation and Activity Studies

Post-synthetic modification is a critical step in drug discovery, allowing for the fine-tuning of a lead compound's properties. By systematically altering the functional groups on a core scaffold, chemists can explore the structure-activity relationship (SAR), which describes how chemical structure correlates with biological activity. academie-sciences.frnih.gov

For the 1,3-thiazole scaffold, diversification can be achieved at multiple positions. In a study of thiazole derivatives as cholinesterase inhibitors, a series of amides and amines were synthesized with various substituents on the acyl or alkyl part. academie-sciences.fr The results showed that the nature and position of these substituents significantly affected inhibitory potency. For example, an amide featuring a quinoxaline (B1680401) system showed the best anti-inflammatory activity, while another derivative with a para-methoxyphenyl substituent was beneficial for TNFα inhibition. academie-sciences.fr Methylation of an otherwise inactive amine derivative led to a compound with higher activity, demonstrating the influence of the -NH group on biological function. academie-sciences.fr

SAR studies on antimicrobial thiazoles have also revealed key structural insights. The substitution pattern on the thiazole ring and any appended heterocycles is crucial for activity. nih.gov For instance, in one series, acyl group substitution at position 5 of the thiazole ring resulted in antibacterial activity, with acetate and anilido groups being favorable. nih.gov In another series, substitution with a p-bromophenyl group at the fourth position of the thiazole ring increased antifungal and antituberculosis activities. nih.gov These studies underscore the importance of systematic modification for optimizing the biological profile of thiazole-based compounds.

| Core Scaffold | Modification Strategy | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| 1,3-Thiazole Amide | Varying acyl substituent | Position 2 (via amide) | Quinoxaline substituent improved anti-inflammatory activity. | academie-sciences.fr |

| 1,3-Thiazole Amine | Methylation of amine | Position 2 (via amine) | Methylation of an inactive amine conferred TNFα inhibition activity. | academie-sciences.fr |

| 2-Pyrazolin-1-yl-thiazole | Substitution on thiazole ring | Position 4 | p-Bromophenyl group increased antifungal and antituberculosis activity. | nih.gov |

| 2-Pyrazolin-1-yl-thiazole | Substitution on thiazole ring | Position 5 | Acyl group substitution (acetate, anilido) led to antibacterial compounds. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1,3 Thiazol 5 Amine Dihydrochloride

Nucleophilic Reactivity of the Exocyclic Amine Group

The exocyclic amine group of 1,3-thiazol-5-amine and its derivatives is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic properties of the thiazole (B1198619) ring and the reaction conditions.

Amine-Electrophile Interactions

The lone pair of electrons on the nitrogen atom of the exocyclic amine makes it a potent nucleophile, readily interacting with a variety of electrophiles. This reactivity is fundamental to the synthesis of a wide range of substituted thiazole derivatives. pharmaguideline.com

For instance, the amine group can react with alkyl halides, leading to N-alkylation and the formation of secondary or tertiary amines. Similarly, acylation reactions with acyl chlorides or anhydrides produce the corresponding amides. These reactions are often carried out in the presence of a base to neutralize the acid byproduct.

The nucleophilicity of the exocyclic amine can be modulated by substituents on the thiazole ring. Electron-donating groups enhance the nucleophilicity, while electron-withdrawing groups decrease it. This principle is a cornerstone in the design of synthetic routes to novel thiazole compounds.

Condensation and Imine Formation Reactions

The exocyclic amine group of 1,3-thiazol-5-amine readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. pharmaguideline.commasterorganicchemistry.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org

The general mechanism for imine formation involves the following steps:

Nucleophilic addition of the primary amine to the carbonyl group to form a carbinolamine intermediate. libretexts.org

Proton transfer from the nitrogen to the oxygen to yield a neutral amino alcohol. libretexts.org

Protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water). libretexts.org

Elimination of water to form a resonance-stabilized iminium ion. libretexts.org

Deprotonation from the nitrogen to give the final imine product. libretexts.org

This reactivity is crucial for the synthesis of various heterocyclic systems and has been utilized in the preparation of biologically active molecules. mdpi.comnih.gov The formation of imines can also be a key step in multicomponent reactions, allowing for the rapid construction of complex molecular architectures. rsc.org

Table 1: Examples of Condensation Reactions with 1,3-Thiazol-5-amine Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Aminothiazole derivative | Aromatic aldehyde | Imine (Schiff base) | pharmaguideline.com |

| 2-Aminobenzothiazole | Aldehyde | Imine intermediate | rsc.org |

| Primary amine | Aldehyde/Ketone | Imine | masterorganicchemistry.comlibretexts.org |

Electrophilic Aromatic Substitution on the Thiazole Ring

The thiazole ring is generally considered to be electron-deficient, which typically deactivates it towards electrophilic aromatic substitution. However, the position of substitution is influenced by the substituents already present on the ring. pharmaguideline.com For 1,3-thiazol-5-amine, the exocyclic amine group is an activating, electron-donating group.

Calculations of π electron density indicate that the C5 position is the most electron-rich, followed by C4, making them the preferred sites for electrophilic attack. chemicalbook.com The presence of an activating group at the 2-position, such as an amino group, further directs electrophiles to the C5 position. pharmaguideline.com

Common electrophilic substitution reactions on the thiazole ring include:

Halogenation: Bromination and chlorination can occur, often requiring a catalyst. researchgate.net

Nitration and Sulfonation: These reactions are generally difficult due to the electron-deficient nature of the ring, but can be achieved under specific conditions. udayton.edu

Mercuration: Thiazole can be mercurated, with the substitution pattern being C5 > C4 > C2. pharmaguideline.com

It is important to note that the thiazolo[5,4-d]thiazole (B1587360) ring system, a related fused heterocyclic system, was initially thought to be inert towards electrophilic aromatic substitution, but successful halogenation reactions have since been developed. researchgate.netudayton.edu

Redox Chemistry of the Thiazole Core

The thiazole core can participate in redox reactions, although it is generally stable. The sulfur atom in the thiazole ring can be oxidized under certain conditions. For example, some studies have shown that the thiazole ring can be oxidized by cytochrome P450 systems. nih.gov

Reduction of the thiazole ring can also occur. Catalytic hydrogenation with platinum or reduction with metals in hydrochloric acid can be employed. A notable reaction is the desulfurization and subsequent degradation of the thiazole ring when treated with Raney nickel. pharmaguideline.com

In the context of covalent organic frameworks (COFs), the conversion of an imine linkage to a thiazole ring has been achieved through a post-synthetic reaction with elemental sulfur at high temperatures. In this process, sulfur acts as both an oxidant and a nucleophile. nih.gov

Reaction Mechanism Elucidation via Intermediate Analysis

Understanding the mechanisms of reactions involving 1,3-thiazol-5-amine and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes. The analysis of reaction intermediates plays a key role in this process.

For example, in the widely used Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide, the mechanism proceeds through several intermediates. nih.govyoutube.com The initial step is the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (S-alkylation) via an SN2 reaction. nih.gov This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the thiazole ring. nih.gov

Modern analytical techniques such as NMR spectroscopy and mass spectrometry are invaluable for identifying and characterizing these transient species. nih.govnih.gov For instance, in the synthesis of thiazole derivatives, the formation of iminium bromide and imine intermediates has been proposed and can be supported by spectroscopic data. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can also provide insights into reaction pathways and the stability of intermediates.

Stereochemical Aspects in Thiazole Derivative Synthesis

Stereochemistry is an important consideration in the synthesis of thiazole derivatives, particularly when chiral centers are created or when the final product can exist as different stereoisomers.

The synthesis of chiral thiazole derivatives can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, the stereochemistry of substituents on the thiazole ring can influence the biological activity of the molecule.

In some reactions, the stereochemistry of the product can be controlled by the reaction mechanism. For instance, in nucleophilic addition reactions to carbonyl groups adjacent to a thiazole ring, the stereochemical outcome can be influenced by the steric hindrance and electronic effects of the thiazole moiety. The (Z) or (E) configuration of imine groups formed from the exocyclic amine can also be a key stereochemical feature, often determined by steric effects. semanticscholar.org X-ray crystallography is a definitive method for determining the absolute stereochemistry of chiral thiazole derivatives. nih.govsemanticscholar.org

Role of 1,3 Thiazol 5 Amine Dihydrochloride in Advanced Organic Synthesis

Precursor in Heterocyclic Scaffold Construction

1,3-Thiazol-5-amine dihydrochloride (B599025) is a valuable starting material for the synthesis of a variety of heterocyclic scaffolds. Its inherent reactivity, stemming from the presence of the amine and thiazole (B1198619) core, allows for diverse chemical transformations. A significant application is in the construction of fused heterocyclic systems, such as thieno[3,2-d]thiazoles. For instance, new 5-arylthieno[3,2-d] thiazol-2-amine derivatives have been synthesized in good yields starting from 5-aryl-3-aminothiophene-2-carboxylic acid, showcasing the utility of aminothiazole derivatives in building complex heterocyclic frameworks. researchgate.net

The thiazole ring itself is a key structural motif in many biologically active compounds. nih.govresearchgate.net The development of efficient synthetic methods for thiazole derivatives is an active area of research. researchgate.netorganic-chemistry.org One common approach is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with a thioamide. researchgate.netorganic-chemistry.org The versatility of the thiazole scaffold allows for its incorporation into a wide range of molecular architectures.

The following table provides examples of heterocyclic scaffolds synthesized from aminothiazole precursors:

| Starting Material | Reagents and Conditions | Product | Reference |

| 5-aryl-3-aminothiophene-2-carboxylic acid | Thiourea (B124793), acidic conditions | 5-arylthieno[3,2-d] thiazol-2-amine | researchgate.net |

| N-(chloroacetyl) diphenylamine | Thiourea | N-(2-amino-1,3-thiazol-4-yl)diphenylamine | orientjchem.org |

| Ethyl bromoacetate, cyanocarbonimidodithioate resin | Triethylamine, DMF, 60°C | Ethyl 4-amino-1,3-thiazole-5-carboxylate resin | rsc.org |

Building Block for Complex Molecular Architectures and Natural Product Analogs

The unique structural features of 1,3-thiazol-5-amine dihydrochloride make it an important building block for the assembly of complex molecules and analogs of natural products. The thiazole ring is a component of many natural products and serves as a privileged structure in medicinal chemistry due to its wide range of biological activities. figshare.comresearchgate.net

Researchers have developed various strategies to incorporate the thiazole moiety into larger, more complex structures. These methods include solid-phase synthesis and multicomponent reactions, which allow for the efficient construction of diverse molecular libraries. rsc.orgnih.gov For example, a traceless solid-phase synthesis methodology has been established for thiazole-based peptidomimetics, where the thiazole core is used as a template to mimic the β-turn secondary structure found in proteins. rsc.org

The synthesis of natural product analogs containing the thiazole scaffold is of great interest for drug discovery. figshare.comresearchgate.net By modifying the structure of naturally occurring compounds, chemists can develop new therapeutic agents with improved properties. The thiazole ring can be functionalized at various positions, allowing for the fine-tuning of the molecule's biological activity. researchgate.net

Utility in the Synthesis of Ligands for Catalysis Research

The nitrogen and sulfur atoms within the 1,3-thiazole ring of this compound provide potential coordination sites for metal ions, making it a useful scaffold for the design and synthesis of ligands for catalysis research. While direct applications of this compound in catalysis are not extensively documented, related aminothiazole and thiadiazole derivatives have been successfully employed as ligands in various catalytic systems.

For instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been used as complexation agents to create compounds with enhanced biological properties due to the presence of metal ions like Cu(II) and Ni(II). nih.gov The coordination of these ligands with metal salts can lead to the formation of attractive supramolecular architectures with potential catalytic applications. researchgate.net The development of new ligands based on heterocyclic scaffolds is a continuous effort in the field of catalysis, aiming to create more efficient and selective catalysts for a wide range of organic transformations. researchgate.net

The following table summarizes the use of related heterocyclic compounds as ligands in catalysis:

| Ligand Scaffold | Metal Ion | Application | Reference |

| 2-Amino-1,3,4-thiadiazole | Cu(II), Ni(II) | Enhanced antifungal activity | nih.gov |

| 1,3,5-Triazine-derived dendritic ligands | Copper(II) | Oxidation of 3,5-di-tert-butylcatechol | researchgate.net |

Development of Novel Reagents and Methodologies in Organic Chemistry

The reactivity of this compound and its derivatives has led to the development of new reagents and synthetic methodologies in organic chemistry. The amino group on the thiazole ring can be readily derivatized, providing access to a wide range of functionalized building blocks. nih.gov These derivatives can then be used in various chemical reactions to construct complex molecules.

For example, the development of novel methods for the synthesis of thiazoles, such as microwave-assisted synthesis and flow chemistry, has expanded the toolkit available to organic chemists. figshare.com These modern techniques often lead to faster reaction times, higher yields, and improved sustainability compared to traditional methods.

Furthermore, the exploration of the chemical space around the thiazole scaffold has resulted in the discovery of new reagents with unique reactivity. For instance, the use of 2-amino-1,3,4-thiadiazole as a scaffold has been highlighted for the development of future pharmacologically active derivatives due to the reactivity of its amine group. nih.gov The continuous development of new reagents and methodologies based on the thiazole core contributes significantly to the advancement of organic synthesis.

Biological Activity Profiling of 1,3 Thiazol 5 Amine Dihydrochloride Derivatives: in Vitro Research and Mechanistic Insights

Antimicrobial Activity Investigations (In Vitro)

The inherent chemical properties of 1,3-thiazole derivatives, including their ability to interact with biological macromolecules, make them promising candidates for the development of new antimicrobial agents. Extensive in vitro studies have explored their efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Pathogenic Strains (e.g., S. aureus, E. coli, P. aeruginosa)

Derivatives of 1,3-thiazole have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative pathogenic bacteria. Research has shown that these compounds can be effective against challenging strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant bacteria.

A series of novel thiazole-quinolinium derivatives exhibited broad-spectrum antibacterial activity, with significant potency against various S. aureus strains, including MRSA, showing Minimum Inhibitory Concentration (MIC) values ranging from 1 to 32 μg/mL. nih.gov Some of these compounds were found to be up to 100 times more potent than methicillin (B1676495) against MRSA. nih.gov Furthermore, these derivatives were also effective against vancomycin-resistant Enterococcus faecium (VRE) with MIC values of 2–32 μg/mL. nih.gov

Another study on newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives reported significant antibacterial activity. For instance, certain benzo[d]thiazole derivatives displayed promising activity against MRSA and E. coli with MIC values in the range of 50–75 μg/mL. nih.gov In contrast, some of the 1,3-thiazole derivatives required higher concentrations, with MICs between 125–200 μg/mL against the same strains. nih.gov The amphiphilic nature of thiazole (B1198619) derivatives is believed to facilitate their penetration into bacterial cell membranes, leading to cytoplasmic leakage and cell death.

The following table summarizes the antibacterial activity of selected 1,3-thiazole derivatives against various pathogenic strains.

| Compound/Derivative Type | Bacterium | MIC (μg/mL) | Reference |

| Thiazole-quinolinium derivatives | S. aureus (including MRSA) | 1 - 32 | nih.gov |

| Thiazole-quinolinium derivatives | E. coli | 0.5 - 64 | nih.gov |

| Thiazole-quinolinium derivatives | E. faecium (VRE) | 2 - 32 | nih.gov |

| Benzo[d]thiazole derivatives | S. aureus (MRSA) | 50 - 75 | nih.gov |

| Benzo[d]thiazole derivatives | E. coli | 50 - 75 | nih.gov |

| 2-ethyl-1,3-thiazole derivative | S. aureus, E. coli | 200 | nih.gov |

| 2-phenyl-1,3-thiazole derivatives | S. aureus, E. coli | 125 - 200 | nih.gov |

Antifungal Properties and Modes of Action

In addition to their antibacterial effects, 1,3-thiazole derivatives have been investigated for their potential as antifungal agents. Studies have shown their efficacy against various fungal pathogens, including species of Candida and Aspergillus.

A study on 1,3-thiazole and benzo[d]thiazole derivatives demonstrated their antifungal activity against Aspergillus niger. The benzo[d]thiazole derivatives were particularly effective, with MIC values ranging from 50–75 μg/mL, while the 1,3-thiazole derivatives showed activity at higher concentrations (125–200 μg/mL). nih.gov Another study focusing on a 1,3,4-thiadiazole (B1197879) derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1), revealed potent antifungal activity against various Candida species, with MIC100 values between 8 and 96 μg/mL. nih.gov

The proposed mechanism of antifungal action for some of these derivatives involves the disruption of cell wall biogenesis. nih.gov This interference with the fungal cell wall integrity can lead to osmotic instability and cell death. nih.gov Unlike some conventional antifungal drugs, the activity of compound C1 was found to not be dependent on the inhibition of ergosterol (B1671047) synthesis. nih.gov

The table below presents the antifungal activity of selected thiazole derivatives.

| Compound/Derivative Type | Fungus | MIC (μg/mL) | Reference |

| Benzo[d]thiazole derivatives | Aspergillus niger | 50 - 75 | nih.gov |

| 2-phenyl-1,3-thiazole derivatives | Aspergillus niger | 125 - 150 | nih.gov |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida species | 8 - 96 (MIC100) | nih.gov |

Antitubercular Potential in Mycobacterial Models

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, has spurred the search for novel antitubercular agents. Derivatives of the 1,3-thiazole scaffold have emerged as a promising area of research in this field.

In vitro studies have demonstrated the potential of these compounds against Mycobacterium tuberculosis. For example, a series of 1,2,3-triazole derivatives, which can be related to the broader class of azole-containing compounds, showed promising inhibitory activity against M. tuberculosis H37Ra, with MIC values ranging from 5.8 to 29.9 μg/mL. rsc.orgrsc.org Another study on 2-amino-5-R-1,3,4-thiadiazole derivatives reported that some compounds exhibited significant inhibitory activity against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.com

The mechanism of action for these antitubercular compounds is an active area of investigation, with some studies suggesting that they may target essential enzymes in the mycobacterial cell. For instance, molecular docking studies have proposed that some 1,2,3-triazole derivatives may bind to and inhibit the DprE1 enzyme of M. tuberculosis, which is crucial for cell wall synthesis. rsc.org

The following table highlights the antitubercular activity of selected thiazole-related derivatives.

| Compound/Derivative Type | Mycobacterium Strain | MIC (μg/mL) | Reference |

| 1,2,3-Triazole derivatives | M. tuberculosis H37Ra | 5.8 - 29.9 | rsc.orgrsc.org |

| 2-amino-5-R-1,3,4-thiadiazole derivatives | M. tuberculosis H37Rv | Active at 6.25 | cbijournal.com |

Anticancer Activity Studies (In Vitro Cell Line Models)

The versatility of the 1,3-thiazole nucleus has also been exploited in the design of novel anticancer agents. Numerous in vitro studies have demonstrated the cytotoxic and antiproliferative effects of 1,3-thiazol-5-amine derivatives against a variety of human cancer cell lines.

Cytotoxicity and Antiproliferative Effects

Derivatives of 1,3-thiazole have shown significant cytotoxic and antiproliferative activity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells.

One study reported that a phosphomolybdate-based hybrid solid containing protonated 4,4'-bipyridine (B149096) and a phosphomolybdate cluster exhibited considerable inhibitory effects against MCF-7, A549, and HepG2 cells, with IC50 values of 32.11 μmol L⁻¹, 25.17 μmol L⁻¹, and 33.79 μmol L⁻¹, respectively. rsc.org Another investigation into 1,3,4-thiadiazole derivatives revealed that some compounds displayed better antiproliferative activity than the standard drug 5-fluorouracil (B62378) against MCF-7, SMMC-7721 (hepatocarcinoma), and A549 cell lines. nih.gov

Furthermore, certain thiazole derivatives have demonstrated selective cytotoxicity towards cancer cells while showing lower toxicity to normal cells. For example, a series of pyrazoline-based 1,3,4-thiadiazoles showed significant anticancer activity against HepG2 and MCF-7 cell lines. nih.gov

The table below summarizes the cytotoxic activity of selected 1,3-thiazole and related derivatives against various cancer cell lines.

| Compound/Derivative Type | Cancer Cell Line | IC50 (μM) | Reference |

| Phosphomolybdate-based hybrid solid | MCF-7 | 32.11 | rsc.org |

| Phosphomolybdate-based hybrid solid | A549 | 25.17 | rsc.org |

| Phosphomolybdate-based hybrid solid | HepG2 | 33.79 | rsc.org |

| 1,3,4-Thiadiazole derivatives | MCF-7 | 21.3 - 23.56 (μg/mL) | nih.gov |

| Pyrazoline-based 1,3,4-thiadiazoles | HepG2 | 84.9 | nih.gov |

| Pyrazoline-based 1,3,4-thiadiazoles | MCF-7 | 63.2 | nih.gov |

| Thiazole derivatives | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | nih.gov |

| Benzothiazole derivatives | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | nih.gov |

| Thiazolidinedione–thiosemicarbazone hybrid | HepG2 | 2.97 | mdpi.com |

Molecular Targets and Pathway Modulation (e.g., enzyme inhibition, receptor interaction)

The anticancer activity of 1,3-thiazole derivatives is often attributed to their interaction with specific molecular targets and the modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

One of the prominent molecular targets for this class of compounds is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis. Several studies have reported that thiazole derivatives can act as potent VEGFR-2 inhibitors. For instance, certain thiadiazole derivatives have been designed to target VEGFR-2, with some compounds showing promising inhibitory activity in the nanomolar range. nih.gov Molecular docking studies have further elucidated the binding interactions of these derivatives within the VEGFR-2 active site. nih.govmdpi.com

In addition to VEGFR-2, other kinase signaling pathways, such as the PI3K/AKT/mTOR pathway, have been identified as targets for thiazole derivatives. nih.gov Some compounds have demonstrated the ability to inhibit this pathway, which is crucial for cell growth and survival in many cancers. nih.gov

Furthermore, many 1,3-thiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This can be achieved through various mechanisms, including the arrest of the cell cycle at different phases (e.g., G1, G2/M, or S phase), the upregulation of pro-apoptotic proteins like Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. rsc.orgnih.gov The activation of caspases, which are key executioners of apoptosis, has also been observed following treatment with these compounds. nih.gov

Enzyme Inhibition and Modulation Studies (e.g., Cholinesterase, Matrix Metalloproteinases)

Derivatives of 1,3-thiazole have been the subject of extensive research to assess their potential as enzyme inhibitors, particularly in the context of neurodegenerative diseases like Alzheimer's. The inhibition of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for managing Alzheimer's disease. academie-sciences.frnih.gov

Several studies have demonstrated the potential of 1,3-thiazole derivatives as cholinesterase inhibitors. For instance, a series of nineteen new thiazole-based derivatives were synthesized and evaluated for their AChE inhibitory activity. nih.gov Among them, compounds 10 and 16 showed potent AChE inhibition with IC50 values of 103.24 and 108.94 nM, respectively. nih.gov Other derivatives, such as 13, 17, 18, 21, 23, 31, and 33 , displayed moderate activity. nih.gov Molecular docking studies suggested that these compounds bind to the active site of AChE in a manner similar to the well-known inhibitor donepezil (B133215). nih.gov

In another study, a series of 1,3-thiazole fragments were investigated for their ability to inhibit cholinesterases. academie-sciences.fracademie-sciences.fr Some of these fragments were found to be potent inhibitors, with IC50 values in the micromolar range, and exhibited selectivity for either AChE or BChE. academie-sciences.fracademie-sciences.fr Notably, a correlation was observed between the cholinesterase inhibitory activity and the anti-inflammatory activity of these compounds, specifically their ability to inhibit LPS-stimulated TNFα production. academie-sciences.fracademie-sciences.fr For example, amide 7 , which contains a quinoxaline (B1680401) system, demonstrated significant anti-inflammatory activity without cytotoxic effects. academie-sciences.fr Furthermore, compound 14 was identified as a selective BChE inhibitor with concurrent anti-inflammatory properties. academie-sciences.fracademie-sciences.fr

The structural features of these derivatives play a crucial role in their inhibitory activity. For instance, 1,3-thiazole-piperazine derivatives have proven to be highly effective AChE inhibitors with minimal BChE inhibition. academie-sciences.fr Specifically, derivatives with a 2-pyridyl, benzyl (B1604629), or 2-furoyl group exhibited IC50 values of 0.051 µM, 0.011 µM, and 0.27 µM, respectively, with the benzyl derivative being more potent than the standard drug donepezil (IC50 = 0.054 µM). academie-sciences.fr

While research into the inhibition of Matrix Metalloproteinases (MMPs) by 1,3-thiazol-5-amine dihydrochloride (B599025) derivatives specifically is less documented in the provided results, the broader class of thiazolidinone derivatives has been reported to have antiarthritic effects, which can be associated with MMP inhibition. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected 1,3-Thiazole Derivatives

| Compound | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 10 | AChE | 103.24 nM | nih.gov |

| 16 | AChE | 108.94 nM | nih.gov |

| 2-pyridyl derivative | AChE | 0.051 µM | academie-sciences.fr |

| benzyl derivative | AChE | 0.011 µM | academie-sciences.fr |

| 2-furoyl derivative | AChE | 0.27 µM | academie-sciences.fr |

| 14 | BChE | - (Selective) | academie-sciences.fracademie-sciences.fr |

Exploration of Other Relevant Biological Activities (e.g., Anthelmintic, Antioxidant, Neurological Modulatory Potential)

Beyond enzyme inhibition, derivatives of 1,3-thiazole have been investigated for a range of other biological activities, including anthelmintic, antioxidant, and neurological modulatory effects. researchgate.netnih.gov

Anthelmintic Activity: While specific studies on the anthelmintic activity of 1,3-thiazol-5-amine dihydrochloride derivatives were not found in the provided search results, the broader thiazole scaffold is a key component of the anthelmintic drug nitazoxanide, highlighting the potential of this heterocyclic system in combating parasitic infections. researchgate.net

Antioxidant Activity: Several studies have explored the antioxidant potential of thiazole derivatives. nih.govresearchgate.netmdpi.comnih.govpensoft.netresearchgate.net A series of thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole were tested for their antioxidant activity using various in vitro assays. nih.gov Compound 4 (a 1,3,4-thiadiazole based compound) showed superior antioxidant activity among the tested derivatives in the DPPH assay. nih.gov In the TBARS assay, which measures lipid peroxidation inhibition, compounds 1 (a 1,3-thiazole-based compound) and 5 demonstrated the highest activity. nih.gov Another study on novel thiazole and thiazolidinone derivatives with phenolic fragments also reported significant antioxidant activity. mdpi.comresearchgate.net Furthermore, a series of 4-thiomethyl functionalised 1,3-thiazoles exhibited high levels of DPPH radical inhibition, with the most active derivatives having IC50 values in the range of 191-417 µM. researchgate.net The antioxidant properties of these compounds are often attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov

Neurological Modulatory Potential: The 1,3-thiazole scaffold is recognized for its potential in treating neurodegenerative diseases. nih.govresearchgate.net Recent research has focused on the ability of thiazole derivatives to modulate the activity of AMPA receptors, which are critical for synaptic plasticity and neurotransmission. nih.govmdpi.com A study on thiazole carboxamide derivatives found that they can act as negative allosteric modulators of GluA2 AMPA receptors. nih.gov Specifically, compound MMH-5 significantly reduced the current amplitude and influenced the deactivation and desensitization rates of the receptor. nih.gov This modulation of AMPA receptor activity suggests a potential neuroprotective role for these compounds. nih.gov Another series of thiazole-carboxamide derivatives, TC-1 to TC-5, also showed potent inhibition of AMPAR-mediated currents, with TC-2 being the most powerful. mdpi.com These compounds enhanced the deactivation rates of the receptors, indicating their potential as neuroprotective agents. mdpi.com Additionally, dihydrothiazolopyridone derivatives have been identified as positive allosteric modulators of the metabotropic glutamate (B1630785) 5 (mGlu5) receptor, which is another important target for the treatment of neurological disorders like schizophrenia. nih.gov

Table 2: Antioxidant Activity of Selected Thiazole Derivatives

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| 4 | DPPH | 33.98% scavenging | nih.gov |

| 1 | TBARS | 62.11% LPO inhibition | nih.gov |

| 5 | TBARS | 66.71% LPO inhibition | nih.gov |

| 7e,m,p,t | DPPH | IC50: 191-417 µM | researchgate.net |

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of 1,3-thiazole derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) analysis helps in understanding how different substituents on the thiazole ring influence their therapeutic effects.

For Antioxidant Activity: In antioxidant thiazole derivatives, the presence of phenolic fragments is a key structural feature contributing to their activity. mdpi.comresearchgate.net The number and position of hydroxyl groups on the aromatic ring, as well as the presence of bulky groups like tert-butyl, influence the radical scavenging ability. mdpi.com For 4-thiomethyl functionalised 1,3-thiazoles, the most effective antioxidants were characterized by the presence of a cyanomethyl or amino group at position 2 of the thiazole ring, along with an aryl thiomethyl group. researchgate.net Phenyl-functionalized benzylidene and amino-carbonyl functional domains in thiazolidinone derivatives have also been correlated with their antioxidant activity. nih.gov

For Neurological Modulatory Potential: In the case of AMPA receptor modulation, the structural similarities of thiazole carboxamide derivatives to known pharmacologically active agents are a key starting point for their design. nih.gov The specific pharmacophore groups and their potential interactions with the amino acid residues of the AMPA receptor are crucial for their modulatory effects. nih.govmdpi.com For adenosine (B11128) A3 receptor antagonists, SAR studies revealed that while a thiazole core can provide moderate affinity, switching to a thiadiazole core can significantly increase affinity. This is attributed to an additional hydrogen bond with the thiadiazole ring that is absent with thiazole derivatives. nih.gov The hydrophobic and hydrophilic interactions between the ligand and the receptor's binding pocket, dictated by the substituents on the heterocyclic core, are fundamental to the observed affinity and selectivity. nih.gov

Computational Chemistry and in Silico Modeling of 1,3 Thiazol 5 Amine Dihydrochloride

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a thiazole (B1198619) derivative, might interact with a biological target, typically a protein or enzyme.

Molecular docking simulations are crucial for predicting how thiazole derivatives bind to the active sites of protein receptors and for estimating the strength of this interaction, often expressed as a binding affinity or docking score. For instance, studies on novel thiazole derivatives have shown significant binding energies when docked with antimicrobial target proteins, with values ranging from -7.20 to -11.70 kcal/mol, indicating effective binding. mdpi.comresearchgate.net These simulations can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts with key amino acid residues within the binding pocket. nih.gov

In one study, various thiazole derivatives were docked against the DNA gyrase protein, with resulting dock scores between -6.4 and -9.2 kcal/mol. nih.gov Another investigation focusing on human adenosine (B11128) A3 receptors found that an acetylated aminothiazole derivative was a potent and selective antagonist, with a subnanomolar binding affinity (Ki) of 0.79 nM. nih.gov The modeling for this compound revealed that the thiadiazole and phenyl rings were surrounded by hydrophobic amino acids like F168, F182, I186, and L246, while the methoxy phenyl group showed hydrophobic interaction with I186 and W243. nih.gov Such detailed predictions of binding modes are fundamental for structure-based drug design.

Table 1: Examples of Molecular Docking Studies on Thiazole Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity | Reference |

|---|---|---|---|

| Novel Thiazole Derivatives | Antimicrobial Protein Receptors | -7.20 to -11.70 kcal/mol (ΔG) | mdpi.comresearchgate.net |

| Substituted Thiazoles | DNA Gyrase | -6.4 to -9.2 kcal/mol | nih.gov |

| 3-(4-methoxy-phenyl)- nih.govresearchgate.netnih.govthiadiazol-5-ylamine derivative | Human Adenosine A3 Receptor | 0.79 nM (Ki) | nih.gov |

Beyond predicting interactions with known receptors, molecular docking can be employed in a screening capacity to identify potential new biological targets for a given compound. By docking a library of thiazole structures against a panel of disease-relevant proteins, researchers can generate hypotheses about their mechanism of action.

For example, to evaluate potential antibacterial activity, newly synthesized 1,3-thiazoline derivatives were docked against the penicillin-binding protein 4 (PBP4) from E. coli and S. aureus. nih.gov Similarly, in the search for anti-inflammatory agents, substituted 2-amino thiazole analogues were designed to target the 5-lipoxygenase enzyme. nih.gov The thiazole scaffold has been identified as a privileged structure capable of interacting with a wide range of biological targets, including various kinases, enzymes like dihydrofolate reductase (DHFR), and receptors involved in cancer and microbial infections. nih.govresearchgate.net This versatility makes in silico screening a valuable strategy for uncovering new therapeutic applications for thiazole-based compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models allow for the prediction of activity for new, unsynthesized molecules.

Both 2D and 3D-QSAR models have been successfully developed for various series of thiazole derivatives to predict their biological activities. researchgate.net 2D-QSAR models use descriptors calculated from the 2D structure (e.g., connectivity indices, physicochemical properties), while 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of molecules and use steric and electrostatic field descriptors. nih.gov

For a series of 1,3-thiazine derivatives acting as influenza neuraminidase inhibitors, 2D-QSAR modeling produced statistically robust models with high predictive power (R²train = 0.9192, Q² = 0.8767, R²test = 0.8943). nih.gov In another study on aryl thiazole derivatives, a statistically significant 2D-QSAR model for antibacterial activity was developed with r² = 0.9521 and q² = 0.8619. researchgate.net 3D-QSAR studies on the same set of molecules revealed that electrostatic effects predominantly determine the binding affinities. researchgate.net The statistical quality of these models, assessed by parameters like the squared correlation coefficient (r² or R²), cross-validated correlation coefficient (q² or Q²), and predictive correlation coefficient (pred_r²), is critical for ensuring their reliability. nih.govsemanticscholar.org

Table 2: Statistical Validation Parameters for QSAR Models of Thiazole Derivatives

| Model Type | Target Activity | r² / R² (Training Set) | q² / Q² | pred_r² / R² (Test Set) | Reference |

|---|---|---|---|---|---|

| 2D-QSAR (GFA-MLR) | Anti-Influenza | 0.9192 | 0.8767 | 0.8943 | nih.gov |

| 3D-QSAR (CoMFA) | Anti-Influenza | 0.9620 | - | - | nih.gov |

| 2D-QSAR | Antibacterial (G+) | 0.9521 | 0.8619 | - | researchgate.net |

| 3D-QSAR | Antibacterial (G+) | - | 0.8283 | 0.4868 | researchgate.net |

The ultimate goal of QSAR studies is to guide the design of new molecules with improved activity. The contour maps generated from 3D-QSAR analyses provide a visual representation of which regions around the molecule are favorable or unfavorable for steric bulk, positive or negative charge, and other properties. nih.gov This information allows medicinal chemists to strategically add, remove, or modify functional groups to enhance biological activity.

For example, if a CoMFA steric contour map shows a large green region near a particular position, it suggests that introducing a bulkier substituent there would likely increase the compound's potency. semanticscholar.org Conversely, a yellow contour would indicate that steric bulk is detrimental. Similarly, blue and red contours indicate regions where positive and negative charges, respectively, would be beneficial. This approach has been used to rationally design novel thiazole analogues with potential activities as anticancer, antimicrobial, and anti-inflammatory agents. nih.govmdpi.com The synthesis of these rationally designed compounds often leads to the identification of new lead candidates with significantly improved pharmacological profiles. semanticscholar.orgnih.gov

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These calculations provide fundamental insights that complement higher-level methods like docking and QSAR. DFT can be used to accurately predict molecular geometries, charge distributions, and molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). eurjchem.com

For various thiazole derivatives, DFT calculations have been performed using functionals like B3LYP and HF with basis sets such as 6-311G(d,p) and 6-31G(d) to compute optimized geometrical structures. eurjchem.comepu.edu.iq These studies help in understanding the relationship between electronic properties and reactivity. acs.org For instance, the HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. DFT calculations have also been used to support proposed reaction mechanisms in the synthesis of novel thiazole compounds. mdpi.com The detailed electronic and structural information obtained from DFT is invaluable for a deeper understanding of the physicochemical properties that govern the biological activity of the 1,3-thiazole scaffold. tandfonline.com

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. For 1,3-Thiazol-5-amine dihydrochloride (B599025), the aromatic thiazole ring forms the core of its electronic system. The thiazole ring is characterized by significant pi-electron delocalization, which imparts a degree of aromaticity. wikipedia.orgnih.gov

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.govnih.gov

Computational studies on related aminothiazole derivatives using Density Functional Theory (DFT) have been performed to calculate these orbital energies. nih.govresearchgate.netacs.org For 1,3-Thiazol-5-amine, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the amino group, while the LUMO would be distributed across the heterocyclic system.

Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors, derived from conceptual DFT, provide insights into the molecule's stability and reactivity. acs.orgnih.gov

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to a change in electron distribution. A larger value indicates greater stability. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | Related to the "escaping tendency" of electrons from a system. |

This table outlines key reactivity descriptors calculated from HOMO and LUMO energies, which are fundamental in computational chemistry for predicting molecular behavior.

Spectroscopic Property Prediction and Interpretation

Computational methods are widely used to predict spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation. DFT calculations, often using functionals like B3LYP, are effective for simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govroyalsocietypublishing.orgepu.edu.iq

Predicted IR Spectrum

The vibrational frequencies in an IR spectrum correspond to the stretching and bending of specific bonds within a molecule. For 1,3-Thiazol-5-amine dihydrochloride, key predicted vibrational bands would include:

N-H stretching: Strong bands corresponding to the protonated amine (-NH3+) and the ring N-H+.

C=N and C=C stretching: Vibrations characteristic of the thiazole ring. nih.gov

C-S stretching: A key signature of the thiazole heterocycle. nih.gov

Predicted NMR Spectrum

NMR spectroscopy provides information about the chemical environment of atomic nuclei.

¹H NMR: The chemical shifts of the protons on the thiazole ring (at the C2 and C4 positions) are sensitive to the electronic effects of the substituents and the protonation state. Aromatic protons in thiazoles typically resonate between 7.27 and 8.77 ppm. wikipedia.org The protons of the -NH3+ group would likely appear as a broad signal.

¹³C NMR: DFT calculations can predict the chemical shifts of the carbon atoms. The C5 carbon, being attached to the amino group, would have its chemical shift significantly influenced by both the nitrogen atom and its protonation state. Studies on similar aminothiazole derivatives show the thiazole ring carbons appearing in distinct regions of the spectrum. acs.orgnih.gov

| Functional Group | Predicted IR Frequency Range (cm⁻¹) | Predicted ¹H NMR Shift Range (ppm) | Predicted ¹³C NMR Shift Range (ppm) |

|---|---|---|---|

| Ring C-H | ~3100 | 7.0 - 9.0 | 110 - 150 |

| Ring C=N / C=C | 1500 - 1650 | - | 140 - 170 |

| Amine N-H (protonated) | 2800 - 3200 | 7.0 - 9.0 (broad) | - |

| Ring C-S | 600 - 800 | - | - |

This table summarizes the expected spectroscopic data for this compound based on computational predictions and data from related thiazole compounds.

Conformational Analysis and Molecular Dynamics Simulations

While 1,3-Thiazol-5-amine is a relatively small and rigid molecule, conformational analysis and molecular dynamics (MD) simulations provide valuable insights into its three-dimensional structure, flexibility, and interactions with its environment.

Conformational Analysis